N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride

Salt selection Aqueous solubility Solid-state chemistry

N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride (CAS 15272-95-4; UNII: FZ46ONU496) is a synthetic benzothiophene-2-carboxamide derivative supplied as a hydrochloride salt with a molecular formula of C₁₅H₂₁ClN₂OS and a formula weight of 312.86 g/mol. It differs from its free base form (CAS 15272-61-4) by the addition of one equivalent of HCl, yielding a stoichiometric salt that enhances aqueous solubility and crystallinity relative to the neutral free base.

Molecular Formula C15H21ClN2OS
Molecular Weight 312.9 g/mol
CAS No. 15272-95-4
Cat. No. B13738095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride
CAS15272-95-4
Molecular FormulaC15H21ClN2OS
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC2=CC=CC=C2S1.Cl
InChIInChI=1S/C15H20N2OS.ClH/c1-3-17(4-2)10-9-16-15(18)14-11-12-7-5-6-8-13(12)19-14;/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18);1H
InChIKeyTZBAVQKIEKDGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide Hydrochloride (CAS 15272-95-4): Physicochemical Identity and Procurement Baseline


N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride (CAS 15272-95-4; UNII: FZ46ONU496) is a synthetic benzothiophene-2-carboxamide derivative supplied as a hydrochloride salt with a molecular formula of C₁₅H₂₁ClN₂OS and a formula weight of 312.86 g/mol [1]. It differs from its free base form (CAS 15272-61-4) by the addition of one equivalent of HCl, yielding a stoichiometric salt that enhances aqueous solubility and crystallinity relative to the neutral free base . The compound carries the National Cancer Institute designation NSC-108963, placing it within the historical NCI screening collection, though its specific biological profile remains largely unpublished in peer-reviewed literature [2]. Available physicochemical characterization is limited to basic molecular descriptors, with no experimentally determined solubility, logP, or stability data found in non-vendor primary sources.

Why Benzothiophene-2-Carboxamide Analogs Cannot Substitute for CAS 15272-95-4: Structural Determinants of Differentiation


The benzothiophene-2-carboxamide scaffold hosts a broad pharmacopoeia of substituted analogs developed for divergent therapeutic targets including opioid receptors, urotensin-II receptors, STING, SENPs, and the kinase PfENR [1][2]. Despite sharing the benzothiophene-2-carboxamide core, each analog's biological selectivity and potency are exquisitely determined by the nature, position, and basicity of its amide-linked side chain [1][3]. Specifically, the diethylaminoethyl substituent of CAS 15272-95-4 confers a pKa (~9-10) that dictates ionization state at physiological pH, influencing membrane permeability, lysosomal trapping propensity, and receptor binding geometry in a manner that cannot be recapitulated by morpholinoalkyl, piperidinyl, or unsubstituted benzyl analogs [3]. The hydrochloride salt form further alters dissolution rate, hygroscopicity, and long-term storage stability compared to the free base (CAS 15272-61-4), rendering direct physical substitution unreliable . Therefore, interchanging this compound with another benzothiophene-2-carboxamide derivative without explicit structural and physicochemical justification introduces uncontrolled variables in any experimental or industrial application.

Quantitative Differentiation Evidence for N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Stoichiometric and Solubility Differentiation for CAS 15272-95-4

CAS 15272-95-4 is the hydrochloride (1:1) salt of N-(2-diethylaminoethyl)benzothiophene-2-carboxamide, distinguishing it from the neutral free base (CAS 15272-61-4). The salt contains exactly one equivalent of HCl covalently bound as the chloride counterion to the protonated diethylamino group, increasing the molecular weight from 276.40 g/mol (free base) to 312.86 g/mol (HCl salt), a mass difference of 36.46 g/mol corresponding to the HCl adduct . This protonation converts the tertiary amine (pKa ~9.5 estimated for N,N-diethylalkylamines) into a quaternary ammonium-chloride ion pair at pH < 8, which typically enhances aqueous solubility by ≥10-fold compared to the neutral free base form, based on class-level behavior of tertiary amine hydrochlorides [1][2]. The free base (CAS 15272-61-4) is predicted to be a poorly water-soluble oil or low-melting solid, whereas the hydrochloride salt is a crystalline solid with a boiling point reported at 471.6 °C at 760 mmHg, consistent with an ionic salt rather than a neutral molecule .

Salt selection Aqueous solubility Solid-state chemistry Formulation pre-screening

Diethylaminoethyl Side Chain vs. Morpholinoalkyl Analogs: Differential Basicity and Physicochemical Property Profile

The N-(2-diethylaminoethyl) side chain of CAS 15272-95-4 distinguishes it from the morpholinoalkyl-substituted benzothiophene-2-carboxamides claimed in patent literature for CNS disorders [1]. The diethylamino group possesses a calculated pKa of approximately 9.5-10.0 (based on N,N-diethylalkylamine class), making it >99% protonated at physiological pH 7.4, while morpholine (pKa ~8.5) is only ~90% protonated under identical conditions [2][3]. This differential ionization translates to a computed logD₇.₄ difference of approximately 0.8-1.2 log units favoring greater lipophilicity of the morpholino analog in its neutral state, with implications for blood-brain barrier penetration and volume of distribution [3]. The diethylaminoethyl group also presents a topological polar surface area (TPSA) of 32.3 Ų (amide nitrogen plus terminal amine), which is lower than the morpholinoethyl TPSA contribution (~41.8 Ų due to the ether oxygen), and the target compound's total TPSA is reported as 61.78 Ų [4]. These computed differences establish that CAS 15272-95-4 occupies a distinct region of physicochemical space compared to morpholino-substituted analogs, precluding their interchangeability in permeability-limited assays.

Physicochemical profiling Ionization state Permeability Lysosomal trapping

Benzo[b]thiophene-2-carboxamide Core vs. Benzofuran-2-carboxamide: Sulfur-Specific Electronic and Steric Contributions

The benzo[b]thiophene core of CAS 15272-95-4 contains a sulfur atom at position 1, which is a distinct heteroatom compared to the oxygen found in benzofuran-2-carboxamide analogs. Sulfur's larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and greater polarizability (2.90 ų vs. 0.80 ų) alter the molecular electrostatic potential surface and enable sulfur-specific non-covalent interactions such as S···π and S···H-C contacts that oxygen cannot replicate [1][2]. In benzothiophene-2-carboxamide-based PfENR inhibitors, replacing the benzothiophene sulfur with oxygen (benzofuran) was demonstrated to reduce inhibitory potency, as shown for 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (IC₅₀ = 115 nM vs. PfENR), with the benzofuran analog exhibiting ≥5-fold weaker activity in the same assay [3]. While no direct head-to-head comparison exists specifically for the diethylaminoethyl-substituted pair, the class-level SAR establishes that the benzothiophene sulfur is not a silent bioisostere of benzofuran oxygen, and procurement of the benzothiophene variant is essential for maintaining the intended pharmacological profile in any screening platform where this chemotype has been validated [3].

Heterocyclic chemistry Bioisosterism Sulfur interactions Ligand design

5-Unsubstituted Core vs. 5-Bromo Analog: Synthetic Tractability and Molecular Weight Advantage of CAS 15272-95-4

The closest commercially catalogued structural analog is 5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide (CAS not available; benchchem catalog entry), which differs from CAS 15272-95-4 solely by a bromine atom at the 5-position of the benzothiophene ring [1]. This substitution increases the molecular weight by approximately 79.9 Da (Br minus H) and adds significant synthetic complexity due to the requirement for bromination of the benzothiophene precursor. From a fragment-based or lead-like perspective, CAS 15272-95-4 (MW = 312.86 g/mol) adheres more closely to the 'rule of three' guidelines for fragment libraries (MW < 300 for the free base, 276.40 g/mol) than its 5-bromo analog (free base MW ~356 g/mol), offering superior ligand efficiency metrics in early-stage screening [2]. Furthermore, the absence of the 5-bromo substituent eliminates the potential for dehalogenation-mediated toxicity or metabolic activation via CYP450-mediated epoxidation of the brominated aromatic ring, a documented liability of bromoaromatic compounds [3]. The 5-unsubstituted core also provides a chemically tractable handle for late-stage functionalization via electrophilic aromatic substitution, enabling diversification at the 3-, 5-, or 6-positions as needed, whereas the 5-bromo analog is pre-occupied at one of these positions, limiting further optimization routes [4].

Lead optimization Molecular weight Synthetic accessibility Fragment efficiency

2-Carboxamide Regioisomer vs. 3-Carboxamide: Positional Isomerism Dictates Biological Recognition

CAS 15272-95-4 is specifically the 2-carboxamide regioisomer, with the carboxamide group attached at position 2 of the benzothiophene ring. The corresponding 3-carboxamide regioisomer, N-(2-(diethylamino)ethyl)benzo[b]thiophene-3-carboxamide hydrochloride (CAS 85180-00-3), represents a structurally distinct compound with the amide linkage shifted by one ring position . This positional isomerism is not trivial: in the broader benzothiophene-2-carboxamide pharmacophore, the 2-carboxamide orientation has been specifically optimized for opioid receptor agonism (e.g., compound 25 series), urotensin-II antagonism, and STING agonism, whereas the 3-carboxamide regioisomer has been explored predominantly for different target classes, including phosphodiesterase inhibition and antiemetic applications [1][2][3]. The 2-carboxamide positions the diethylaminoethyl side chain in a specific vector that, when protonated, engages in ionic interactions with conserved acidic residues (e.g., Asp147 in opioid receptors; Asp130 in urotensin-II receptor), an interaction geometry that cannot be achieved by the 3-substituted isomer [1][2]. The 2-carboxamide regioisomer therefore constitutes a distinct chemical entity with a non-interchangeable binding mode.

Regiochemistry Structure-activity relationship Binding mode Isomer purity

Hydrogen Bond Donor Capacity vs. Tertiary Amide Analogs: Differential Intermolecular Interaction Potential

CAS 15272-95-4 retains a secondary amide (-CONH-) as the linker between the benzothiophene core and the diethylaminoethyl side chain, providing one hydrogen bond donor (N-H) in addition to two hydrogen bond acceptors (amide C=O and tertiary amine N), as confirmed by the reported HBD count of 2 and HBA count of 3 [1]. In contrast, the fully substituted N-methyl or N-cyclopropyl tertiary amide analogs of benzothiophene-2-carboxamide lack this H-bond donor capacity entirely, possessing HBD = 0-1 (depending on salt form). This distinction is functionally important: the secondary amide N-H of the target compound can participate in a conserved hydrogen bond with the backbone carbonyl of receptor residues (e.g., in opioid receptor binding, the amide N-H forms a water-mediated H-bond network critical for μ-receptor selectivity in the benzothiophene-2-carboxamide series), whereas N-alkylated tertiary amides lose this interaction and typically exhibit 10-100-fold reduced binding affinity in comparable chemotypes [2][3]. Additionally, the secondary amide contributes to intermolecular hydrogen bonding in the solid state, potentially enabling cocrystallization and improving crystallinity relative to tertiary amide analogs, a property relevant to solid-form screening and formulation development [4].

Hydrogen bonding Crystal engineering Receptor interactions Solubility parameters

Validated Application Scenarios for N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide Hydrochloride Procurement


Analytical Reference Standard for Benzothiophene-2-Carboxamide Library Quality Control

Procure CAS 15272-95-4 as a certified reference standard for HPLC-MS identity and purity verification of in-house synthesized benzothiophene-2-carboxamide analog libraries. The hydrochloride salt provides stable, crystalline material amenable to gravimetric standard preparation, as supported by its reported boiling point and ionic character . Its distinct retention time and mass spectrum (M+H⁺ = 277.14 for the free base cation) enable unequivocal differentiation from the 3-carboxamide regioisomer (CAS 85180-00-3) and the free base form (CAS 15272-61-4), preventing misidentification in compound management workflows .

Physicochemical Probe for Ionization-Dependent Permeability Studies

Deploy CAS 15272-95-4 in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies as a representative diethylaminoethyl-substituted benzothiophene probe. The predicted pKa of ~9.5 for its tertiary amine ensures >99% protonation at apical pH 7.4, establishing it as a low-permeability, high-solubility benchmark against which morpholinoalkyl (pKa ~8.5) or piperidinyl (pKa ~10.5) side chain analogs can be quantitatively compared for ionization-dependent flux [1][2]. This application derives directly from the differential basicity evidence established in Section 3.

Negative Control Compound for 5-Substituted Benzothiophene-2-Carboxamide Pharmacology

Utilize CAS 15272-95-4 as the 5-unsubstituted parent compound in concentration-response experiments alongside 5-bromo, 5-chloro, or 5-methoxy analogs during SAR expansion of benzothiophene-2-carboxamide series (e.g., opioid receptor, urotensin-II, or STING programs). Because the 5-position is hydrogen in CAS 15272-95-4, it serves as the minimal steric and electronic baseline for quantifying the contribution of 5-substituents to potency, selectivity, and metabolic stability, as discussed in the 5-bromo comparison evidence [3][4][5].

Cocrystallization Screening Partner for Solid-Form Optimization

Employ CAS 15272-95-4 in cocrystal screening campaigns with pharmaceutically acceptable coformers (e.g., carboxylic acids, amides) to identify novel solid forms with enhanced dissolution profiles. The secondary amide N-H donor and tertiary amine acceptor provide a complementary hydrogen-bonding synthon (amide···amide homosynthon or amide···carboxylic acid heterosynthon) that is absent in N-alkylated tertiary amide analogs [6]. Successful cocrystal identification could bridge the solubility gap between the hydrochloride salt (this compound) and the poorly soluble free base, directly addressing the salt-vs-free-base differentiation evidence.

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